molecular formula C12H11NO5 B11863278 5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid

5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid

Cat. No.: B11863278
M. Wt: 249.22 g/mol
InChI Key: ZXOKESZQUFKEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two methoxy groups attached to the phenyl ring, which is connected to the oxazole ring at the 5-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide under flow conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable flow synthesis techniques. These methods ensure high yield and purity of the product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of oxazolines to oxazoles.

    Substitution: Reactions involving the substitution of functional groups on the phenyl ring or the oxazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid involves its interaction with various molecular targets. The compound’s structure allows it to interfere with biofilm formation in bacteria such as Staphylococcus aureus, inhibiting biofilm formation by up to 79% at certain concentrations . The exact molecular pathways and targets are still under investigation, but its ability to disrupt microbial processes makes it a promising candidate for further research.

Comparison with Similar Compounds

Comparison: 5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO5/c1-16-7-3-4-8(9(5-7)17-2)11-10(12(14)15)13-6-18-11/h3-6H,1-2H3,(H,14,15)

InChI Key

ZXOKESZQUFKEMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(N=CO2)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.